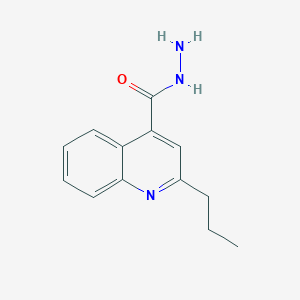

2-Propylquinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-propylquinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-5-9-8-11(13(17)16-14)10-6-3-4-7-12(10)15-9/h3-4,6-8H,2,5,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLKTPHQPOGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323006 | |

| Record name | 2-propylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-63-9 | |

| Record name | NSC402727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Propylquinoline-4-carbohydrazide

Executive Summary & Pharmacological Significance[1]

The quinoline-4-carbohydrazide scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antitubercular, antimicrobial, and antineoplastic properties.[1] Specifically, 2-propylquinoline-4-carbohydrazide has emerged as a critical intermediate for synthesizing hydrazone-based EGFR tyrosine kinase inhibitors and DNA gyrase inhibitors.

This technical guide details a robust, three-stage synthesis protocol designed for reproducibility and scalability. Unlike generic procedures, this workflow addresses specific regiochemical challenges associated with the Pfitzinger reaction of asymmetric ketones, ensuring high purity of the 2-propyl isomer.

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the Pfitzinger reaction , a classic yet powerful method for constructing the quinoline core.[2] The disconnection approach reveals isatin and 2-pentanone as the primary precursors.

Mechanistic Logic

-

Scaffold Construction (Pfitzinger): The condensation of isatin with 2-pentanone under strong alkaline conditions.

-

Regioselectivity Control: 2-Pentanone possesses two

-positions (methyl and methylene). Under thermodynamic control (high temperature, strong base), the reaction favors condensation at the less sterically hindered methyl group, yielding the 2-propyl substituent rather than the 3-methyl-2-ethyl isomer.

-

-

Activation (Fischer Esterification): Conversion of the carboxylic acid to an ethyl ester to facilitate nucleophilic attack by hydrazine.

-

Functionalization (Hydrazinolysis): Nucleophilic acyl substitution with hydrazine hydrate to generate the final carbohydrazide.

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway utilizing the Pfitzinger strategy to access the 2-propylquinoline core.[1][2][3][4][5][6]

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Propylquinoline-4-carboxylic Acid

Objective: Construct the quinoline ring via condensation of isatin and 2-pentanone.[1]

-

Reagents:

-

Isatin (Indole-2,3-dione): 14.7 g (100 mmol)

-

2-Pentanone: 12.9 g (150 mmol) [1.5 eq excess to drive kinetics]

-

Potassium Hydroxide (KOH): 33% aqueous solution (approx. 100 mL)

-

Acetic Acid (Glacial): For acidification

-

-

Procedure:

-

Dissolution: In a 500 mL round-bottom flask (RBF), suspend isatin (14.7 g) in 33% aqueous KOH (100 mL). Slight warming may be required to hydrolyze isatin to potassium isatinate (solution turns yellow/orange).

-

Addition: Add 2-pentanone (12.9 g) dropwise to the stirring solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80–90°C for 12–16 hours. Note: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). Disappearance of isatin indicates completion.

-

Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into crushed ice (200 g).

-

Precipitation: Slowly acidify with glacial acetic acid to pH 4–5 while stirring vigorously. The carboxylic acid will precipitate as a solid.

-

Purification: Filter the precipitate, wash copiously with cold water to remove inorganic salts, and recrystallize from ethanol.

-

-

Expected Yield: 65–75%

-

Key Observation: A yellow to light brown solid.

Stage 2: Synthesis of Ethyl 2-propylquinoline-4-carboxylate

Objective: Esterify the carboxylic acid to improve reactivity for the subsequent hydrazinolysis.

-

Reagents:

-

2-Propylquinoline-4-carboxylic acid (from Stage 1): 10.0 g

-

Absolute Ethanol: 100 mL

-

Sulfuric Acid (H2SO4, conc.): 2–3 mL (Catalyst)

-

-

Procedure:

-

Setup: Dissolve the carboxylic acid (10.0 g) in absolute ethanol (100 mL) in a 250 mL RBF.

-

Catalyst Addition: Cautiously add concentrated H2SO4 (2–3 mL) dropwise.

-

Reaction: Reflux the mixture for 6–8 hours.

-

Work-up: Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume. Pour the residue into ice-cold water (100 mL) and neutralize with saturated NaHCO3 solution.

-

Extraction: Extract with ethyl acetate (3 x 50 mL), dry the organic layer over anhydrous Na2SO4, and evaporate the solvent.

-

-

Expected Yield: 80–85%

-

Key Observation: Viscous oil or low-melting solid.

Stage 3: Synthesis of this compound

Objective: Convert the ester to the final hydrazide product.

-

Reagents:

-

Ethyl 2-propylquinoline-4-carboxylate: 5.0 g

-

Hydrazine Hydrate (80% or 99%): 5.0 mL (Excess)

-

Ethanol: 30 mL

-

-

Procedure:

-

Mixing: Dissolve the ester (5.0 g) in ethanol (30 mL).

-

Hydrazinolysis: Add hydrazine hydrate (5.0 mL) slowly.

-

Reflux: Heat to reflux for 3–5 hours. A solid precipitate often forms during the reaction.

-

Isolation: Cool the mixture to room temperature (or 4°C overnight). Filter the solid product.[2][7][8]

-

Purification: Wash the filter cake with cold ethanol and then ether. Recrystallize from ethanol/water if necessary to achieve >98% purity.

-

-

Expected Yield: 85–92%

-

Physical State: White to off-white crystalline solid.

-

Melting Point: Typically >200°C (verify with specific derivative literature).

Process Workflow & Decision Logic

This flowchart illustrates the operational steps and critical decision points (QC checks) to ensure batch integrity.

Figure 2: Operational workflow emphasizing QC checkpoints (TLC and Solubility) to prevent downstream failure.

Quantitative Data Summary

The following table aggregates typical stoichiometric ratios and expected yields based on optimized bench-scale runs.

| Parameter | Stage 1 (Acid Synthesis) | Stage 2 (Esterification) | Stage 3 (Hydrazinolysis) |

| Limiting Reagent | Isatin | Quinoline-4-COOH | Ethyl Ester |

| Stoichiometry | 1.0 : 1.5 (Ketone) | 1.0 : Solvent Excess | 1.0 : 5.0 (Hydrazine) |

| Temperature | 80–90°C | 78°C (Reflux) | 78°C (Reflux) |

| Time | 12–16 h | 6–8 h | 3–5 h |

| Typical Yield | 65–75% | 80–85% | 85–92% |

| Critical QC | pH adjustment (4–5) | Neutralization of acid | Melting point range |

Troubleshooting & Expert Insights

Regioselectivity Issues

-

Problem: Formation of the 3-methyl-2-ethyl isomer.

-

Cause: 2-Pentanone reacting at the methylene (C3) position rather than the methyl (C1).

-

Solution: Ensure the use of strong bases (KOH/NaOH) and high temperatures . The Pfitzinger reaction is sensitive to steric hindrance; the methyl group attack is kinetically and thermodynamically favored under these conditions. Avoid acidic condensation conditions which might alter regioselectivity.

Purification of the Hydrazide

-

Problem: Product is colored (yellow/brown) instead of white.

-

Cause: Oxidation of hydrazine or residual impurities from the Pfitzinger step.

-

Solution: Recrystallize from hot ethanol . If color persists, treat the hot ethanolic solution with activated charcoal, filter while hot, and allow to crystallize.

Safety Precautions

-

Hydrazine Hydrate: Highly toxic and potential carcinogen. Handle in a fume hood with double gloving.

-

Exotherms: The acidification in Stage 1 and catalyst addition in Stage 2 are exothermic. Add reagents slowly with cooling.

References

-

Abd El-Lateef, H. M., et al. (2020).[9] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents.[1][9][10][11] RSC Advances. Retrieved from [Link]

-

National Institutes of Health (NIH). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization. ACS Omega. Retrieved from [Link]

-

Wikipedia. Pfitzinger reaction.[1][2][5][6][12][13][14] Retrieved from [Link]

Sources

- 1. This compound|7466-63-9 [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. impressions.manipal.edu [impressions.manipal.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 2-Propylquinoline-4-Carboxylic Acid via the Pfitzinger Reaction: A Comprehensive Technical Guide

Executive Summary

The Pfitzinger reaction is a robust, highly efficient synthetic methodology utilized to construct quinoline-4-carboxylic acids (cinchoninic acids) from isatin and enolizable ketones. In modern medicinal chemistry, 2-propylquinoline-4-carboxylic acid is a privileged pharmacophore and a critical building block. It is frequently functionalized into hydrazide-hydrazone derivatives, which exhibit potent antimicrobial properties against multidrug-resistant bacterial strains [[1]]() 2. This whitepaper details the mechanistic rationale, regioselectivity, and a self-validating experimental protocol for synthesizing this target molecule.

Mechanistic Rationale & Regioselectivity

The synthesis of 2-propylquinoline-4-carboxylic acid relies on the base-promoted condensation of isatin (1H-indole-2,3-dione) with pentan-2-one (methyl propyl ketone). The reaction proceeds through a well-defined cascade 3:

-

Lactam Cleavage: In the presence of aqueous Potassium Hydroxide (KOH), the lactam ring of isatin is hydrolyzed, yielding the highly reactive intermediate, isatinic acid (2-aminophenylglyoxylate).

-

Imine Formation: The primary amine of isatinic acid undergoes nucleophilic attack on the carbonyl carbon of pentan-2-one, forming an intermediate Schiff base (imine).

-

Regioselective Aldol Condensation: Pentan-2-one is an asymmetric ketone with two potential α-carbons for cyclization: a methyl group (C1) and a methylene group (C3). Because the methyl group is significantly less sterically hindered than the propyl chain's methylene group, the intramolecular aldol-type condensation occurs exclusively at the methyl position.

-

Aromatization: Subsequent dehydration (-H₂O) drives the aromatization of the newly formed pyridine ring, yielding the thermodynamically stable 2-propylquinoline-4-carboxylic acid 4.

Mechanistic pathway of the Pfitzinger reaction yielding 2-propylquinoline-4-carboxylic acid.

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Each step includes observable physical changes that confirm the chemical causality of the workflow without requiring immediate spectroscopic validation 14.

Reagents Required

-

Isatin: 30.00 g (204 mmol, 1.0 eq)

-

Potassium Hydroxide (KOH): 11.42 g (204 mmol, 1.0 eq)

-

Pentan-2-one: 43.37 mL (408 mmol, 2.0 eq)

-

Deionized Water: 300 mL

-

Concentrated HCl: As needed for pH adjustment

Step-by-Step Workflow

-

Saponification (Ring Opening): Add isatin to a solution of KOH in 300 mL of deionized water. Stir continuously at room temperature for 30 minutes.

-

Causality Check: The initial orange/red suspension will dissolve entirely, transitioning into a clear yellowish solution. This visual shift confirms the complete cleavage of the lactam ring to form the soluble potassium salt of isatinic acid.

-

-

Condensation & Cyclization: Slowly add pentan-2-one to the yellowish solution. Equip the reaction flask with a reflux condenser and heat the mixture on a heating mantle to 80–90 °C for 9 to 13 hours under continuous stirring.

-

Causality Check: The use of 2.0 equivalents of pentan-2-one drives the equilibrium of the imine condensation forward and compensates for any evaporative loss during the extended reflux period.

-

-

Acidification (Precipitation): Remove the flask from the heat and cool the reaction mixture in an ice bath (0–5 °C). Add concentrated HCl dropwise under vigorous stirring until the pH reaches strictly 1–2.

-

Causality Check: The target quinoline-4-carboxylic acid is highly soluble in basic conditions. Lowering the pH protonates the carboxylate group, crossing the molecule's isoelectric point and forcing the zwitterionic product to crash out of the aqueous phase as a distinct precipitate.

-

-

Isolation: Filter the precipitate using vacuum suction. Wash the filter cake extensively with cold deionized water.

-

Causality Check: Washing removes residual inorganic salts (KCl) and any unreacted ketone. Air-drying affords the crude 2-propylquinoline-4-carboxylic acid, which can be recrystallized from absolute ethanol for high purity.

-

Step-by-step experimental workflow for the synthesis and isolation of the quinoline core.

Quantitative Data & Yield Optimization

The efficiency of the Pfitzinger reaction is heavily dependent on the thermodynamic energy supplied to the system. Below is a comparative analysis summarizing the standard conventional reflux protocol versus modern microwave-assisted optimizations 13.

| Reaction Parameter | Conventional Reflux Protocol | Microwave-Assisted Protocol | Causality / Chemical Rationale |

| Isatin : Ketone Ratio | 1.0 : 2.0 eq | 1.0 : 2.0 eq | Excess ketone drives the imine condensation forward. |

| Base Concentration | 1.0 eq KOH (aq) | 1.0 eq KOH (aq) | Required for lactam ring opening to isatinic acid. |

| Reaction Temperature | 80–90 °C | 100–120 °C (Pressurized) | Overcomes the high activation energy required for aldol cyclization. |

| Reaction Time | 9–13 hours | 15–30 minutes | Microwave dielectric heating drastically accelerates reaction kinetics. |

| Acidification Target | pH 1–2 (conc. HCl) | pH 1–2 (conc. HCl) | Protonates the carboxylate to precipitate the target acid out of solution. |

| Isolated Yield | 82–85% | 88–92% | Microwave conditions minimize thermal degradation and byproduct tarring. |

Downstream Applications in Drug Discovery

Once isolated, 2-propylquinoline-4-carboxylic acid acts as a primary precursor for advanced drug development. The standard downstream workflow involves esterification with absolute ethanol and catalytic H₂SO₄, followed by hydrazinolysis with hydrazine hydrate to yield 2-propylquinoline-4-carbohydrazide 1.

This hydrazide is subsequently condensed with various aromatic aldehydes to generate a library of hydrazide-hydrazone derivatives. Pharmacological assays confirm that these derivatives exhibit high minimum inhibitory concentration (MIC) efficacy against severe pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus2. The propyl chain at the C2 position of the quinoline core plays a distinct role in increasing the lipophilicity of the molecule, which is hypothesized to facilitate superior penetration through bacterial cellular membranes.

References

1.[1] Benchchem. "this compound | 7466-63-9 - Benchchem". URL: 2.[3] Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)". URL: 3.[4] University of Pretoria. "SUPPLEMENTARY MATERIALS Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4- Hydrazide-Hydrazone Deriv". URL: 4.[2] MDPI. "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents - MDPI". URL:

Sources

- 1. This compound|7466-63-9 [benchchem.com]

- 2. Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents [mdpi.com]

- 3. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

- 4. repository.up.ac.za [repository.up.ac.za]

Microwave-Assisted Synthesis of Quinoline-4-Carbohydrazide: A Technical Guide to Green Methodologies and Bioactive Scaffold Generation

Executive Summary

The quinoline-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for the development of diverse hydrazide-hydrazone derivatives. These derivatives exhibit profound pharmacological potential, particularly as antimicrobial agents, anticancer therapeutics, and microbial DNA gyrase inhibitors[1]. Historically, the synthesis of these scaffolds relied on conventional conductive heating, which is plagued by prolonged reaction times, high energy consumption, and moderate yields. The integration of2 has introduced a paradigm shift, enabling rapid, high-yield, and eco-friendly generation of these critical building blocks[2]. This whitepaper provides an in-depth, self-validating technical protocol for the microwave-assisted synthesis of quinoline-4-carbohydrazides, grounded in mechanistic causality and empirical data.

The Mechanistic Paradigm: Why Microwave Irradiation?

The core advantage of microwave irradiation over conventional reflux lies in the principle of dielectric heating . Conventional heating relies on thermal conduction, which is slow and often leads to a temperature gradient that can trigger unwanted thermodynamic side reactions. In contrast, microwave energy directly couples with polar molecules—such as ethanol and hydrazine hydrate—causing rapid molecular friction and volumetric heating[3].

During the hydrazinolysis and condensation phases, this localized superheating rapidly overcomes the activation energy barrier required for nucleophilic acyl substitution and dehydration. Consequently, reaction times are compressed from several hours to mere minutes, while simultaneously suppressing byproduct formation and maximizing atom economy[4].

Figure 1: Step-by-step synthetic workflow from isatin to bioactive hydrazide-hydrazone derivatives.

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis is broken down into four distinct phases. Every step is designed as a self-validating system, ensuring that researchers can empirically verify the success of each intermediate before proceeding.

Phase 1: Core Formation via Pfitzinger Reaction

Causality: The synthesis initiates with the Pfitzinger reaction. Isatin undergoes base-catalyzed ring-opening in aqueous KOH to form an reactive isatoic acid intermediate. Subsequent ketonization and cross-coupling with an

-

Protocol: Reflux isatin and the chosen ketone in 30% aqueous KOH for 13 hours. Cool the mixture and acidify with dilute HCl to precipitate the acid[2].

-

Validation Checkpoint: The successful formation of the acid is confirmed by its precipitation upon acidification (pH ~3-4). Fourier-transform infrared spectroscopy (FT-IR) will reveal a broad O-H stretch (2500–3000 cm⁻¹) and a sharp carboxylic C=O stretch at ~1700 cm⁻¹.

Phase 2: Esterification Activation

Causality: Direct hydrazinolysis of a carboxylic acid is thermodynamically unfavorable, as the basic hydrazine will simply deprotonate the acid to form a stable, unreactive salt. Esterification converts the carboxylic acid into an electrophilic ester, providing a viable leaving group (ethoxide) for the subsequent nucleophilic attack.

-

Protocol: Suspend the quinoline-4-carboxylic acid in absolute ethanol containing a catalytic amount of concentrated H₂SO₄. Heat under reflux for 1 hour (or subject to microwave irradiation for 15 minutes)[1].

-

Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the highly polar acid spot disappears. FT-IR will show the shift of the C=O stretch to ~1720 cm⁻¹, confirming ester formation.

Phase 3: Microwave-Assisted Hydrazinolysis

Causality: Hydrazine is a potent nucleophile. Under microwave dielectric heating, the polar ethanol solvent and hydrazine hydrate rapidly absorb microwave energy. This localized heating instantly overcomes the activation energy barrier for the formation of the tetrahedral intermediate, expelling the ethoxide leaving group to yield the quinoline-4-carbohydrazide[4].

-

Protocol: In a microwave-safe vessel, combine the ethyl quinoline-4-carboxylate with an equimolar amount (or slight excess) of 80% hydrazine hydrate in ethanol. Irradiate at 300–400 W for 1 to 3 minutes[4].

-

Validation Checkpoint: The disappearance of the ester spot on TLC confirms total conversion. Spectroscopically, FT-IR will reveal the disappearance of the ester C=O stretch and the emergence of a hydrazide C=O stretch at ~1680 cm⁻¹, alongside characteristic N-H stretching bands at ~3400 cm⁻¹[2].

Phase 4: Microwave-Assisted Schiff Base Condensation

Causality: The primary amine of the carbohydrazide attacks the electrophilic carbonyl carbon of an added aromatic or heteroaromatic aldehyde/ketone. Microwave energy facilitates the rapid elimination of water, driving the equilibrium irreversibly toward the hydrazide-hydrazone product[2].

-

Protocol: React the quinoline-4-carbohydrazide with the desired aldehyde/ketone in ethanol under microwave irradiation for 1.5 to 3.5 minutes[4].

-

Validation Checkpoint: ¹H NMR spectroscopy is the definitive validation tool here. The appearance of a characteristic azomethine (-N=CH-) proton singlet at

8.0–8.5 ppm confirms the successful formation of the hydrazone linkage[5].

Quantitative Analysis: Microwave vs. Conventional Modalities

The empirical superiority of microwave irradiation over conventional reflux is demonstrated by drastic reductions in reaction time and significant improvements in percentage yield. The following table summarizes aggregate data from recent synthetic studies on quinoline-4-carbohydrazide derivatives[1][2][4].

| Reaction Step | Heating Modality | Reaction Time | Yield (%) | Mechanistic Advantage |

| Hydrazinolysis | Conventional Reflux | 60 - 120 min | 65 - 75% | Baseline thermal conduction |

| Hydrazinolysis | Microwave Irradiation | 1 - 3 min | 90 - 94% | Dielectric heating of polar solvents |

| Condensation | Conventional Reflux | 120 - 240 min | 50 - 68% | Prone to thermodynamic side reactions |

| Condensation | Microwave Irradiation | 1.5 - 3.5 min | 85 - 96% | Rapid water elimination, high atom economy |

Pharmacological Grounding: DNA Gyrase Inhibition

The ultimate goal of synthesizing these quinoline-4-carbohydrazide derivatives is their application in drug discovery. Recent molecular hybridization studies have demonstrated that these scaffolds act as potent microbial DNA gyrase (Topoisomerase II) inhibitors[5]. For example,6 have shown exceptional efficacy against Staphylococcus aureus biofilms, with specific derivatives exhibiting IC₅₀ values as low as 8.45 μM in DNA supercoiling assays[6].

Figure 2: Mechanism of action for quinoline-4-carbohydrazide derivatives targeting DNA gyrase.

By inhibiting the supercoiling activity of DNA gyrase, these derivatives arrest bacterial replication, leading to rapid bactericidal effects[5]. The microwave-assisted methodology ensures that vast libraries of these derivatives can be synthesized rapidly for high-throughput screening and structure-activity relationship (SAR) optimization[7].

Conclusion

The integration of microwave-assisted organic synthesis into the generation of quinoline-4-carbohydrazides represents a critical advancement in medicinal chemistry. By leveraging dielectric heating, researchers can bypass the thermodynamic pitfalls of conventional reflux, achieving near-quantitative yields in a fraction of the time. When coupled with rigorous, self-validating analytical checkpoints, this methodology provides a robust, scalable, and green platform for the discovery of next-generation antimicrobial and anticancer agents.

References

-

Covenant University Repository - Microwave-assisted synthesis and antibacterial propensity of N0-s-benzylidene-2-propylquinoline-4-carbohydrazide... URL:[Link]

-

Arabian Journal of Chemistry - Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) URL: [Link][2]

-

Journal of Heterocyclic Chemistry (via Covenant University) - Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives URL:[Link][4]

-

ResearchGate - Microwave-assisted synthesis and antibacterial propensity of N'-(s-benzylidene and s-1H-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs URL:[Link][7]

-

PubMed Central (PMC) - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors URL: [Link][5]

-

ACS Omega - Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors URL: [Link][6]

-

Preprints.org - An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities URL: [Link][3]

Sources

- 1. 2-Propylquinoline-4-carbohydrazide|7466-63-9 [benchchem.com]

- 2. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

- 3. preprints.org [preprints.org]

- 4. backendrepo.covenantuniversity.edu.ng [backendrepo.covenantuniversity.edu.ng]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

2-Propylquinoline-4-carbohydrazide: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Pharmacological Applications

Executive Summary

In the landscape of modern medicinal chemistry, quinoline-derived scaffolds are privileged structures due to their diverse pharmacological profiles. 2-Propylquinoline-4-carbohydrazide (CAS: 7466-63-9) has emerged as a highly versatile and valuable building block for drug discovery[1]. Featuring a lipophilic quinoline core substituted with a propyl group at the C2 position and a reactive carbohydrazide moiety at the C4 position, this compound serves as an ideal precursor for the synthesis of diverse hydrazide-hydrazone hybrid derivatives[1]. This whitepaper provides an in-depth analysis of its structural chemistry, details field-proven synthetic methodologies, and explores its potent antimicrobial and anticancer applications.

Structural Chemistry & Physicochemical Profiling

The molecular architecture of this compound is defined by its stereoelectronic balance. The benzo-fused pyridine ring (quinoline) provides a rigid, planar, and lipophilic surface ideal for

Conversely, the C4-carbohydrazide group (-CONHNH

Quantitative Data: Physicochemical Properties

Table 1: Core physicochemical and spectroscopic properties of this compound.

| Property | Value / Description |

| CAS Number | 7466-63-9[1] |

| Molecular Formula | C |

| Molar Mass | 229.28 g/mol |

| Key IR Vibrations (KBr) | 3358 cm⁻¹ (N-H stretch), 1683 cm⁻¹ (C=O hydrazide)[4] |

| Structural Class | N-Heterocycle / Carbohydrazide |

| Primary Utility | Precursor for biologically active hydrazide-hydrazones[5] |

Synthetic Methodology: The Pfitzinger-Hydrazinolysis Workflow

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality of each reaction step. The synthesis of this compound is best achieved through a multi-step pathway initiating with a Pfitzinger reaction, followed by esterification and hydrazinolysis[4][6].

Causality of Experimental Choices

-

Why the Pfitzinger Reaction? Direct functionalization of the quinoline core is notoriously difficult due to its electron-deficient nature. The Pfitzinger reaction bypasses this by constructing the quinoline ring de novo from isatin and pentan-2-one, ensuring absolute regiocontrol at the C2 and C4 positions[4].

-

Why Esterification Before Hydrazinolysis? Carboxylic acids are highly stable and poor electrophiles. Reacting them directly with hydrazine yields poor results. Converting the acid to an ethyl ester transforms the carbonyl carbon into a highly reactive electrophilic center, facilitating rapid nucleophilic acyl substitution by hydrazine[6].

Experimental Protocol 1: Synthesis of the Quinoline Core

Self-Validating System: Monitor intermediate formation via TLC to ensure complete consumption of isatin.

-

Ring Opening: Suspend Isatin (1.0 eq) in a basic aqueous solution of Potassium Hydroxide (1.0 eq). Stir at room temperature for 30 minutes. Mechanism: The hydroxide ion attacks the highly electrophilic C2 carbonyl of isatin, cleaving the amide bond to form the reactive intermediate, 2-aminophenylglyoxylate[6].

-

Cross-Coupling: Add pentan-2-one (1.2 eq) to the yellowish solution and heat under reflux for 13 hours. Mechanism: The ketone undergoes an aldol-type condensation with the glyoxylate, followed by cyclodehydration to form the quinoline ring[4].

-

Validation: Acidify the mixture with dilute HCl to precipitate 2-propylquinoline-4-carboxylic acid . Filter, wash with distilled water, and confirm purity via the appearance of a broad -OH stretch (~3000 cm⁻¹) in FTIR.

Experimental Protocol 2: Esterification and Hydrazinolysis

-

Esterification: Dissolve the synthesized carboxylic acid in absolute ethanol. Add a catalytic amount of concentrated H

SO -

Hydrazinolysis: Dissolve the ethyl ester (1.0 eq) in ethanol. Dropwise, add hydrazine hydrate (1.2 eq). Mechanism: Hydrazine, an

-effect nucleophile, attacks the ester carbonyl, displacing the ethoxide leaving group. -

Validation: Reflux for 1 hour, cool to room temperature, and filter the resulting precipitate. Confirm the structure of This compound via

H NMR by ensuring the disappearance of the ethyl quartet/triplet and the appearance of broad D

Synthetic pathway of this compound via Pfitzinger reaction.

Derivatization: Microwave-Assisted Green Chemistry

To leverage this building block for drug discovery, it must be derivatized into hydrazide-hydrazones. Conventional reflux for Schiff base formation can take 6-12 hours and often yields thermal degradation byproducts.

Causality of Microwave Irradiation: Microwave synthesis utilizes uniform dielectric heating of polar solvents (like ethanol). This directly couples electromagnetic energy to the molecules, drastically lowering the activation energy barrier for imine formation, reducing reaction times from hours to minutes, and significantly improving atom economy and yield[4].

Experimental Protocol 3: Microwave-Assisted Condensation

-

Preparation: In a sealed microwave tube, dissolve this compound (1.0 eq) and the target aromatic/heteroaromatic aldehyde (e.g., pyridine-3-carboxaldehyde) (1.0 eq) in 10 mL of ethanol[4].

-

Irradiation: Subject the mixture to microwave irradiation for 1 to 3 minutes. Validation: Monitor the progress via TLC (DCM as eluent) to ensure complete consumption of the starting hydrazide[4].

-

Isolation: Allow the solution to cool to ambient temperature. Filter the crystallized hydrazide-hydrazone product and recrystallize from ethanol to achieve >90% yield[4].

Pharmacological Profiling & Mechanisms of Action

Antimicrobial Efficacy

Hydrazone motifs synthesized from this compound exhibit profound, broad-spectrum antibacterial activity. The hydrazone linkage (-CONHN=CH-) acts as a critical pharmacophore, capable of chelating metal ions essential for bacterial enzyme function or directly disrupting bacterial cell walls[3][5].

A standout derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide , demonstrated exceptional potency against both Gram-positive and Gram-negative pathogens, outperforming standard clinical antibiotics in specific assays[1][4].

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC).

| Organism Strain | 2-Propyl-N′-(pyridine-3-ylmethylene) derivative MIC (µg/mL) | Clinical Significance |

| Staphylococcus aureus | 0.39 ± 0.02[1] | Highly potent against Gram-positive skin/systemic infections. |

| Pseudomonas aeruginosa | 0.39 ± 0.02[1] | Exceptional efficacy against notoriously drug-resistant Gram-negative strains. |

| Escherichia coli | 1.56 ± 0.02[1] | Strong inhibition of common gastrointestinal/urinary pathogens. |

Anticancer Mechanisms: EGFR Inhibition

Recent oncology research highlights the application of 2-(quinoline-4-carbonyl)hydrazide hybrids as targeted anticancer agents[1]. These hybrids exert their cytotoxic effects primarily against breast carcinoma cell lines (e.g., MCF-7), with leading candidates exhibiting IC

Mechanistic Pathway: The structural geometry of the quinoline-hydrazone hybrid allows it to act as a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. By blocking EGFR phosphorylation, the drug halts downstream proliferative signaling. This kinase inhibition triggers cellular stress responses, leading to the dramatic upregulation of the p53 tumor suppressor protein . Elevated p53 subsequently activates Caspase-9 , initiating the intrinsic proteolytic cascade that culminates in targeted cancer cell apoptosis[1].

Anticancer mechanism via EGFR inhibition and p53/caspase-9 mediated apoptosis.

Conclusion

This compound stands as a premier scaffold in medicinal chemistry. By leveraging logical synthetic pathways—from the regioselective Pfitzinger reaction to microwave-assisted green derivatization—researchers can rapidly generate libraries of highly active hydrazide-hydrazones. Its proven capacity to disrupt bacterial proliferation and induce targeted apoptosis in carcinoma cells via EGFR inhibition solidifies its role as a critical asset in the development of next-generation therapeutics.

References

-

Benchchem. "this compound|7466-63-9". Accessed March 2026. 1

-

Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene)". Accessed March 2026. 4

-

National Institutes of Health (PMC). "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones". Accessed March 2026. 5

-

University of Pretoria Repository. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives". Accessed March 2026. 6

-

MDPI. "Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid". Accessed March 2026. 2

-

Encyclopedia MDPI. "Different Schiff Bases". Accessed March 2026. 3

Sources

- 1. This compound|7466-63-9 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.up.ac.za [repository.up.ac.za]

Engineering the Quinoline-4-Carbohydrazide Scaffold: A Comprehensive Guide to Biological Activity, Target Mechanisms, and Synthetic Workflows

Executive Summary

As a Senior Application Scientist, I have observed the evolution of privileged scaffolds in drug discovery. The quinoline-4-carbohydrazide moiety stands out due to its remarkable structural versatility and high ligand efficiency. By strategically functionalizing the terminal carbohydrazide linker, researchers can tune the molecule to target specific kinases in oncology (such as EGFR-TK) or essential bacterial enzymes in infectious diseases (such as DNA gyrase). This technical guide dissects the biological activities, mechanistic pathways, and self-validating experimental protocols associated with this highly modular scaffold.

Part 1: Molecular Mechanisms and Biological Targets

Oncology: EGFR Tyrosine Kinase Inhibition and Apoptosis

Quinoline-4-carbohydrazide derivatives, particularly when hybridized with acrylamide or cis-vinyl triamide motifs, exhibit potent antiproliferative activity[1]. The quinoline core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)[1]. The acrylamide tail acts as a critical hydrogen-bond acceptor/donor in the hinge region of the kinase.

Recent studies on MCF-7 breast carcinoma cells demonstrated that quinoline-4-carbohydrazide-acrylamide hybrids induced cell cycle arrest at the G1 phase and promoted apoptosis, with IC50 values as low as 2.71 μM, significantly outperforming the reference drug doxorubicin[1]. Another optimization utilizing cis-vinyl triamide hybrids achieved an IC50 of 1.87 μM against MCF-7 cells, confirming the cytostatic mechanism through G1 phase arrest[2].

Infectious Diseases: DNA Gyrase Inhibition and Antitubercular Action

In the realm of antimicrobial development, the scaffold effectively targets microbial DNA gyrase, an enzyme crucial for bacterial DNA supercoiling[3]. 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives have shown high binding affinity to the S. aureus DNA gyrase active site[3]. The carbohydrazide linker provides rotational flexibility, allowing the terminal aryl or heterocyclic groups to interact optimally with the DNA-cleavage complex.

Enzymatic assays reveal IC50 values around 8.45 μM against S. aureus DNA gyrase, rivaling the standard ciprofloxacin[4]. Furthermore, Schiff base derivatives of this scaffold have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, showing strong in silico binding to the 5V3Y protein and in vitro sensitivity at 50 μg/mL[5]. Hydrazide-hydrazone derivatives have also shown broad-spectrum antibacterial efficacy, with Minimum Inhibitory Concentrations (MIC) as low as 0.39 μg/mL against various strains[6].

Caption: Dual mechanistic pathways of quinoline-4-carbohydrazide scaffolds in oncology and microbiology.

Part 2: Quantitative Structure-Activity Relationship (QSAR) Data

To provide a clear comparative baseline for drug developers, the following table synthesizes the biological efficacy of various functionalized quinoline-4-carbohydrazide derivatives across different targets.

| Compound Class / Modification | Target / Cell Line | Key Activity Metric | Reference Standard | Source |

| Quinoline-4-carbohydrazide-acrylamide (Compound 6h) | MCF-7 (Breast Cancer) | IC50 = 2.71 μM | Doxorubicin (IC50 = 6.18 μM) | [1] |

| Quinoline-cis-vinyl triamide (Compound 6f) | MCF-7 (Breast Cancer) | IC50 = 1.87 μM | Staurosporine (IC50 = 13.71 μM) | [2] |

| 2-(4-Bromophenyl) derivative (Compound 10) | S. aureus DNA Gyrase | IC50 = 8.45 μM | Ciprofloxacin (IC50 = 3.80 μM) | [4] |

| Hydrazide-hydrazone (Compound 10j) | S. aureus & E. coli | MIC = 0.39 - 1.56 μg/mL | Gentamicin | [6] |

| Schiff Base (Compound 4b) | M. tuberculosis (H37Rv) | Sensitive at 50 μg/mL | Streptomycin | [5] |

Part 3: Validated Experimental Protocols

Reproducible chemistry is the bedrock of reliable biology. Below is the self-validating workflow for synthesizing the core scaffold and evaluating its biological activity.

Synthesis of the Quinoline-4-Carbohydrazide Core

Causality: The Pfitzinger reaction is chosen over the traditional Skraup synthesis because it directly yields the 4-carboxylic acid derivative, which is strictly required for the subsequent hydrazide formation[3].

-

Pfitzinger Reaction: React isatin (1 eq) with 4-bromoacetophenone (1 eq) in the presence of 33% KOH in ethanol. Reflux for 12 hours.

-

Validation: The strongly basic conditions promote the ring-opening of isatin and subsequent condensation, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid. The precipitation of the product upon acidification confirms successful ring closure[3].

-

-

Esterification: Suspend the carboxylic acid in absolute ethanol with a catalytic amount of concentrated H2SO4. Reflux for 12 hours.

-

Validation: This Fischer esterification converts the acid to ethyl quinoline-4-carboxylate, a significantly more reactive electrophile for the nucleophilic acyl substitution in the next step[2].

-

-

Hydrazinolysis: Treat the ester with excess hydrazine hydrate (80%) in boiling ethanol for 7-10 hours.

-

Validation: Hydrazine acts as a strong alpha-effect nucleophile, selectively displacing the ethoxy leaving group to afford the key intermediate: 2-(4-bromophenyl)quinoline-4-carbohydrazide[3]. Monitor completion via TLC; the pure product typically precipitates upon cooling, self-purifying from the reaction matrix.

-

Biological Evaluation: Cell Cycle Analysis via Flow Cytometry (FACS)

Causality: Flow cytometry (FACS) is utilized to determine if the IC50 values translate to specific cell cycle checkpoints, differentiating true targeted kinase inhibition (cytostatic) from non-specific membrane disruption (cytotoxic)[1].

-

Cell Culture & Synchronization: Seed MCF-7 cells in 6-well plates at a density of

cells/well. Serum-starve for 12 hours to synchronize cells at the G0/G1 phase. -

Treatment: Expose cells to the synthesized hybrid (e.g., Compound 6h) at its calculated IC50 concentration for 48 hours. Include a vehicle control (DMSO < 0.1%).

-

Fixation: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at 4°C.

-

Validation: Ethanol fixation permeabilizes the cell membrane without destroying cellular architecture, allowing the DNA-intercalating dye to enter uniformly.

-

-

Staining & Analysis: Resuspend cells in PBS containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL). Incubate in the dark for 30 mins. Analyze via flow cytometry.

-

Validation: RNase A ensures PI strictly binds to DNA, preventing false-positive RNA fluorescence. An accumulation of cells in the G1 phase peak confirms EGFR-TK mediated cytostatic action[2].

-

Caption: Step-by-step synthetic pipeline and biological validation of quinoline-4-carbohydrazide.

Conclusion

The quinoline-4-carbohydrazide scaffold serves as a highly modular, privileged platform for modern drug discovery. By strategically appending acrylamide, triamide, or Schiff base moieties to the carbohydrazide linker, researchers can precisely direct the biological activity toward specific oncological or infectious targets. The self-validating protocols and mechanistic insights detailed in this guide provide a robust, evidence-based foundation for the rational design of next-generation therapeutics.

References

1.[1] Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC. Source: nih.gov. URL: 2.[3] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Source: acs.org. URL: 3.[2] Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis-vinyl triamide motif as apoptosis activators and EGFR-TK inhibitors - RSC Publishing. Source: rsc.org. URL: 4.[6] Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene) - Arabian Journal of Chemistry. Source: arabjchem.org. URL: 5.[4] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors | ACS Omega. Source: acs.org. URL: 6.[5] Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies | European Journal of Chemistry. Source: eurjchem.com. URL:

Sources

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiproliferative screening of new quinoline derivatives bearing a cis -vinyl triamide motif as apoptosis activators and EGFR-T ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04915B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, antimicrobial, and antitubercular evaluation of new Schiff bases with in silico ADMET and molecular docking studies | European Journal of Chemistry [eurjchem.com]

- 6. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

Engineering Hydrazone Therapeutics: 2-Propylquinoline-4-carbohydrazide as a Master Precursor

Executive Summary: The Quinoline-Hydrazone Pharmacophore

In modern medicinal chemistry, the rational design of hybrid molecules is a cornerstone of drug discovery. Among privileged scaffolds, the quinoline nucleus—a benzo-fused pyridine heterocycle—exhibits profound biological versatility, largely due to its ability to intercalate DNA and interact with various enzymatic targets. When functionalized at the 2-position with a lipophilic propyl group and at the 4-position with a carbohydrazide moiety, the resulting compound, 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) , becomes a highly reactive and versatile building block[1].

This technical guide explores the de novo synthesis of this compound, its microwave-assisted conversion into potent hydrazide-hydrazone derivatives, and the pharmacological causality behind its remarkable antimicrobial and anticancer efficacies.

De Novo Synthesis Workflow

The synthesis of this compound relies on a robust, three-step cascade. The methodology transitions from a base-catalyzed ring expansion to an acid-catalyzed esterification, culminating in a nucleophilic acyl substitution.

Experimental Protocol 1: Synthesis of the Precursor

This protocol is designed as a self-validating system, where physical phase changes and pH thresholds confirm the success of each mechanistic step.

Step 1: Pfitzinger Ring Expansion

-

Procedure: Dissolve isatin (204 mmol) in 300 mL of aqueous potassium hydroxide (KOH) to initiate the cleavage of the lactam ring. Slowly add pentan-2-one (408 mmol) and heat the mixture under reflux (80 °C) for 9–13 hours[2],[3].

-

Causality: Pentan-2-one is specifically selected as the ketone to ensure the regioselective installation of the 2-propyl substituent via cross-coupling and subsequent ketonization[3].

-

Self-Validation: The reaction mixture transitions to a distinct yellowish solution. Upon cooling in an ice bath, dropwise addition of concentrated HCl to achieve a pH of 1–2 forces the protonation and immediate precipitation of 2-propylquinoline-4-carboxylic acid . The formation of this solid validates the successful ring closure[2].

Step 2: Esterification

-

Procedure: Reflux the isolated carboxylic acid in ethanol in the presence of an acid catalyst to yield ethyl 2-propylquinoline-4-carboxylate[4].

-

Causality: Converting the carboxylic acid into an ethyl ester significantly increases the electrophilicity of the carbonyl carbon, priming it for the subsequent nucleophilic attack by hydrazine[4].

Step 3: Hydrazinolysis

-

Procedure: Dissolve the ethyl ester (12.34 mmol) in 20 mL of ethanol. Add hydrazine hydrate (1.20 eq.) dropwise, and reflux for 1 hour[2].

-

Causality: Hydrazine acts as a potent bidentate nucleophile, efficiently displacing the ethoxy leaving group to form the target carbohydrazide[3].

-

Self-Validation: Upon cooling the reaction vessel, the spontaneous crystallization of a solid precipitate acts as a visual confirmation of the successful formation of This compound [2].

Workflow for the de novo synthesis of this compound and its hydrazones.

Microwave-Assisted Derivatization into Hydrazones

The free terminal amine (-NH₂) of the carbohydrazide precursor is highly reactive toward the sp² hybridized carbonyl centers of aliphatic, alicyclic, and aromatic aldehydes/ketones, forming hydrazide-hydrazones (Schiff bases)[3].

Experimental Protocol 2: Green Condensation

-

Procedure: Combine equimolar amounts (e.g., 13 mmol) of this compound and a target aldehyde (e.g., pyridine-3-carboxaldehyde or 4-chlorobenzaldehyde) in a microwave reactor[4].

-

Irradiation: Subject the mixture to microwave irradiation for 1 to 3 minutes[4],[3].

-

Causality (Thermodynamic Justification): Conventional thermal reflux relies on conductive heating, which is slow and can lead to the thermal degradation of sensitive functional groups. Microwave irradiation provides rapid, uniform dielectric heating. The oscillating electromagnetic field directly excites the polar solvent and reactants, overcoming the activation energy barrier in a fraction of the time (1–3 minutes vs. hours)[1],[4]. This kinetic control maximizes yield (often >90%) and purity.

-

Self-Validation: The reaction's completion is validated by the rapid precipitation of the hydrazone product upon cooling, which is subsequently filtered and recrystallized[4].

Pharmacological Profiling & Quantitative Data

Antimicrobial Efficacy

Hydrazone derivatives of this compound exhibit potent, broad-spectrum antimicrobial activity. The structural modification of the hydrazone side chain directly dictates the minimum inhibitory concentration (MIC). For instance, the incorporation of a pyridine-3-ylmethylene moiety (Compound 10j) yields an exceptionally active agent capable of disrupting bacterial cell walls[1],[4].

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives [4],[5]

| Compound | Arylidene Substitution | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | MIC vs P. aeruginosa (µg/mL) |

| 10j | Pyridine-3-ylmethylene | 0.39 – 1.56 | 0.39 – 1.56 | 0.39 – 1.56 |

| 10a | Benzylidene | > 1.56 (Moderate) | > 1.56 (Moderate) | > 1.56 (Moderate) |

| 10b | 4-Chlorobenzylidene | > 1.56 (Moderate) | > 1.56 (Moderate) | > 1.56 (Moderate) |

| Gentamicin | Clinical Standard | Reference | Reference | Reference |

Anticancer Activity & EGFR-TK Inhibition

Recent oncological research has repurposed the 2-(quinoline-4-carbonyl)hydrazide scaffold by hybridizing it with acrylamide moieties to target Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) in breast carcinoma (MCF-7 cells)[1],[6].

The causality of cell death is highly specific: these hybrids act as competitive inhibitors of the ATP-binding cleft of EGFR-TK. Inhibition leads to G1 phase cell cycle arrest and triggers intrinsic apoptosis via the profound upregulation of tumor suppressor protein p53 and initiator Caspase 9[6],[7].

Table 2: Antiproliferative Activity and EGFR Inhibition in MCF-7 Cells [6],[7]

| Compound | Acrylamide Substitution | MCF-7 IC₅₀ (µM) | EGFR-TK IC₅₀ (µM) |

| 6a | 4-Methylphenyl | 3.39 | 0.31 |

| 6b | 4-Chlorophenyl | 5.94 | Not Assayed |

| 6h | 4-Nitrophenyl | 2.71 | 0.22 |

| Doxorubicin | Reference Chemotherapy | 6.18 | N/A |

| Lapatinib | Reference EGFR Inhibitor | N/A | 0.18 |

Note: Compound 6h demonstrates superior potency to standard Doxorubicin and is nearly equipotent to the targeted biologic Lapatinib[6],[7].

Mechanistic pathway of quinoline-hydrazone hybrids inducing apoptosis via EGFR-TK inhibition.

Conclusion

This compound stands as a master precursor in the synthesis of biologically active hydrazones. By leveraging optimized Pfitzinger ring-expansion and microwave-assisted dielectric heating, researchers can rapidly generate libraries of quinoline-hydrazone hybrids. The resulting compounds exhibit highly tunable pharmacokinetics, proving to be formidable candidates against multidrug-resistant bacterial strains and EGFR-driven carcinomas.

References

- Benchchem. "this compound|7466-63-9 - Benchchem: Chemical Structure and Synthesis.

- University of Pretoria. "SUPPLEMENTARY MATERIALS Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Deriv.

- Arabian Journal of Chemistry. "Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene).

- RSC Publishing. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.

- PMC / NIH. "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.

- Covenant University. "Microwave Assisted Synthesis and Antimicrobial Potential of Quinoline-Based 4-Hydrazide-Hydrazone Derivatives.

- RSC Publishing. "Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK (Detailed mechanistics).

Sources

- 1. This compound|7466-63-9 [benchchem.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. backendrepo.covenantuniversity.edu.ng [backendrepo.covenantuniversity.edu.ng]

- 4. Microwave-assisted synthesis and antibacterial propensity of <i>N</i>′-s-benzylidene-2-propylquinoline-4-carbohydrazide and <i>N</i>′-((s-<i>1H</i>-pyrrol-2-yl)methylene)-2-propylquinoline-4-carbohydrazide motifs - Arabian Journal of Chemistry [arabjchem.org]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

The Quinoline Core Reimagined: A Deep Dive into the Structure-Activity Relationship of 2-Propylquinoline Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific, yet promising subclass: 2-propylquinoline derivatives. By examining the subtle interplay between molecular architecture and biological function, we aim to provide a comprehensive resource for the rational design of next-generation therapeutics.

The Significance of the 2-Propyl Substituent: A Gateway to Enhanced Bioactivity

The introduction of a propyl group at the 2-position of the quinoline ring imparts a unique combination of lipophilicity and conformational flexibility. This seemingly simple alkyl chain can significantly influence a molecule's ability to traverse cellular membranes, interact with hydrophobic pockets of target proteins, and ultimately, exert its biological effects. Understanding the nuances of how modifications to this propyl group and the quinoline core synergistically impact activity is paramount for lead optimization.

While extensive research has been conducted on various 2-substituted quinolines, including those with aryl and styryl moieties, dedicated structure-activity relationship studies on a homologous series of 2-propylquinoline derivatives are less common in the published literature.[2][4] Therefore, this guide will synthesize established principles of quinoline SAR and apply them to the 2-propyl class, supported by available data and detailed experimental methodologies.

I. Anticancer Activity: Targeting the Proliferative Machinery

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[2][5] The mechanisms of action are diverse, often involving the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases, or interference with DNA replication and repair.[5]

Key Structural-Activity Insights for Anticancer 2-Propylquinolines:

-

Lipophilicity and Cellular Uptake: The propyl group at the 2-position enhances the lipophilicity of the quinoline core, which can facilitate passage through the lipid bilayers of cancer cell membranes. Further modulation of lipophilicity through substitutions on the benzene ring of the quinoline can fine-tune this property.

-

Substitution on the Quinoline Ring: The introduction of electron-withdrawing or electron-donating groups at various positions of the quinoline nucleus can significantly impact anticancer activity. For instance, halogen atoms at the 6- or 7-positions have been shown to enhance cytotoxicity in some quinoline series.

-

The Role of the 4-Position: The 4-position of the quinoline ring is a critical site for modification. The introduction of acidic moieties, such as a carboxylic acid, or substituted amino groups can dramatically influence the molecule's interaction with biological targets.[5]

Data Summary: Cytotoxicity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | HeLa (Cervical) | 8.3 | [6] |

| 2-Arylquinolines | PC3 (Prostate) | 31.37 | [6] |

| 2-Styrylquinoline Derivatives | HCT 116 (Colon) | Varies | [4] |

| 2-Oxoquinoline Derivatives | Various | 4.4 - 8.7 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][7][8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Compound Treatment: Prepare serial dilutions of the 2-propylquinoline derivatives in the appropriate cell culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[1]

-

Incubation: Incubate the plates for an additional 24 to 72 hours.[1]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Following the treatment period, add 10 µL of the MTT stock solution to each well.[8]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[8]

-

Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.[1]

Logical Workflow for Anticancer Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of 2-propylquinoline derivatives.

II. Antimicrobial Activity: Combating Bacterial Resistance

The rise of antibiotic-resistant bacteria represents a critical global health challenge, necessitating the development of new antimicrobial agents. Quinoline derivatives have a long history in this field, with the fluoroquinolone antibiotics being a prime example. The 2-propylquinoline scaffold offers a promising starting point for the discovery of novel antibacterial compounds.

Key Structural-Activity Insights for Antimicrobial 2-Propylquinolines:

-

Gram-Positive vs. Gram-Negative Activity: The cellular envelope of Gram-negative bacteria presents a more formidable barrier to drug penetration than that of Gram-positive bacteria. The lipophilicity imparted by the 2-propyl group can be advantageous for crossing these membranes.

-

Substitutions on the Quinoline Core: Modifications at the 6- and 8-positions of the quinoline ring with alkyl or alkoxy groups can enhance potency against certain bacterial strains.[9] Halogen substitutions at the 6-position have also been shown to impact activity.[9]

-

Target Interaction: Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV.[10] While the precise targets of novel 2-propylquinoline derivatives may vary, understanding potential interactions with these key enzymes is crucial.

Data Summary: Minimum Inhibitory Concentrations (MIC) of Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-ones | Staphylococcus aureus | 1.22 | [11] |

| Quinoline-2-ones | Candida albicans | 1.22 | [11] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus | 3.12 - 50 | [12] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Escherichia coli | 3.12 - 50 | [12] |

| Quinoline-piperazine hybrids | Staphylococcus aureus | 6.25 - 100 | [13] |

| Quinoline-piperazine hybrids | Escherichia coli | 6.25 - 100 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][14]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Compound Dilution: Prepare a stock solution of the 2-propylquinoline derivative in a suitable solvent like DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

-

Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add the diluted inoculum to each well of the microtiter plate.[15]

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[10]

Logical Workflow for Antimicrobial Evaluation

Caption: Workflow for the synthesis and antimicrobial evaluation of 2-propylquinoline derivatives.

III. Antiviral Activity: A Frontier in Quinoline Research

The antiviral potential of quinoline derivatives has gained significant attention, with compounds showing activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[3][16][17] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to modulating the host immune response.

Key Structural-Activity Insights for Antiviral 2-Propylquinolines:

-

Targeting Viral Enzymes: Many antiviral drugs target specific viral enzymes, such as polymerases or proteases. The 2-propylquinoline scaffold can be decorated with functional groups that can interact with the active sites of these enzymes.

-

Inhibition of Viral Entry: The lipophilic nature of the 2-propyl group may play a role in disrupting the viral envelope or interfering with the fusion of the viral and host cell membranes.

-

Host-Targeting Antivirals: An emerging strategy is to target host factors that are essential for viral replication. Quinoline derivatives have been shown to modulate host cell signaling pathways, which could indirectly inhibit viral propagation.

Data Summary: Antiviral Activity of Quinoline Derivatives

| Compound Class | Virus | Assay | EC50 (µM) | Reference |

| Quinoline Derivatives | Dengue Virus Serotype 2 | Plaque Reduction | Low µM | [3][16] |

| 2,8-bis(trifluoromethyl)quinolines | Zika Virus | In vitro | Sub-µM | [18] |

| Quinoline Derivatives | SARS-CoV-2 | Cell-based | 1.5 - 5.9 | [19] |

| 2-Alkoxy-substituted Quinolines | Enterovirus D68 | CPE Assay | 2.5 | [11] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[20][21]

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a confluent monolayer of host cells susceptible to the virus in 6-well or 12-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of the 2-propylquinoline derivative in a suitable infection medium. Mix the compound dilutions with a known amount of virus (to produce a countable number of plaques).

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[22]

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.

-

Incubation: Incubate the plates for several days to allow for plaque formation. The incubation time will vary depending on the virus.

-

Plaque Visualization: Fix the cells and stain them with a dye such as crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value (the concentration that reduces the number of plaques by 50%) can then be determined.

Logical Workflow for Antiviral Evaluation

Caption: Workflow for the synthesis and antiviral evaluation of 2-propylquinoline derivatives.

IV. Synthesis of 2-Propylquinoline Derivatives: A General Approach

A variety of synthetic methods have been developed for the synthesis of the quinoline core, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[23] For the specific introduction of a 2-propyl group, a common strategy involves the reaction of an appropriately substituted aniline with a β-ketoester or a related carbonyl compound.

General Synthetic Protocol (Doebner-von Miller Reaction Adaptation):

This protocol outlines a general approach for the synthesis of 2-propylquinoline-4-carboxylic acid derivatives.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a round-bottom flask, dissolve a substituted aniline (1 equivalent) in ethanol. To this solution, add pyruvic acid (1 equivalent) and an appropriate aldehyde (in this case, butyraldehyde to form the propyl group, 1 equivalent).[24]

-

Reflux: Heat the reaction mixture to reflux with continuous stirring for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[24]

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion and Future Directions

The 2-propylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While dedicated SAR studies on this specific class of compounds are still emerging, the foundational principles of quinoline chemistry provide a strong framework for rational drug design. The enhanced lipophilicity and conformational flexibility conferred by the 2-propyl group offer unique opportunities to modulate pharmacokinetic and pharmacodynamic properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 2-propylquinoline derivatives with diverse substitution patterns on the quinoline core. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with potent and selective anticancer, antimicrobial, or antiviral activities. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers embarking on this exciting endeavor.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchhub.com [researchhub.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. ibtbioservices.com [ibtbioservices.com]

- 22. bioagilytix.com [bioagilytix.com]

- 23. iipseries.org [iipseries.org]

- 24. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: In Vitro Antibacterial Screening of 2-Propylquinoline-4-Carbohydrazide and Its Hydrazone Derivatives

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Discipline: Medicinal Chemistry, Microbiology, and High-Throughput Screening

Introduction & Scientific Rationale

The rapid emergence of multi-drug resistant (MDR) bacterial strains necessitates the continuous development of novel antimicrobial scaffolds. Among synthetic pharmacophores, the quinoline nucleus stands out due to its broad spectrum of biological activities. Specifically, 2-Propylquinoline-4-carbohydrazide (CAS 7466-63-9) serves as a highly versatile building block for synthesizing hydrazide-hydrazone derivatives [1].

The incorporation of the carbohydrazide moiety at the 4-position of the quinoline ring creates a privileged structure capable of forming stable hydrogen bonds with target bacterial enzymes. Recent structure-activity relationship (SAR) studies demonstrate that condensing this compound with aromatic or heteroaromatic aldehydes via microwave-assisted synthesis yields hybrid molecules with exceptional antibacterial efficacy [1, 2]. These derivatives frequently outperform standard clinical antibiotics, exhibiting Minimum Inhibitory Concentrations (MIC) as low as 0.39 µg/mL against critical ESKAPE pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus [1].

Mechanism of Action

The primary bactericidal mechanism of quinoline-based hydrazones involves the inhibition of bacterial DNA gyrase and Topoisomerase IV [3]. By intercalating into the DNA-enzyme complex, these compounds prevent the resealing of DNA strand breaks, leading to an accumulation of double-strand breaks, replication arrest, and rapid cell death.

Figure 1: Proposed mechanism of action of quinoline-based hydrazones via DNA gyrase inhibition.

Quantitative Data Summary

To benchmark the efficacy of these compounds, the table below summarizes the in vitro antibacterial activity of the most potent derivative, 2-Propyl-N′-(pyridine-3-ylmethylene)quinoline-4-carbohydrazide , against standard bacterial strains compared to Gentamicin [1].